4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole
Description
Historical Perspective of Pyrazole Development in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr via the condensation of acetylene and diazomethane. Early 20th-century research focused on structural elucidation and simple derivatives, but the 1959 discovery of 1-pyrazolyl-alanine in watermelon seeds marked the first natural pyrazole, spurring interest in its biological relevance. By the late 20th century, pyrazole derivatives gained prominence in drug discovery, exemplified by celecoxib (a COX-2 inhibitor approved in 1998) and sildenafil (a PDE5 inhibitor for erectile dysfunction). The 2010s saw exponential growth, with over 60% of pyrazole-containing drugs approved post-2016, including kinase inhibitors (e.g., ibrutinib) and antiviral agents (e.g., lenacapavir). This trajectory underscores pyrazole’s versatility in addressing diverse therapeutic targets.
Significance of 4-Bromopyrazole Derivatives in Contemporary Research
4-Bromopyrazole derivatives have emerged as critical intermediates in medicinal and agrochemical research. The bromine atom at the 4-position enhances electrophilic reactivity, enabling cross-coupling reactions for functionalization (Table 1). For example:
Table 1: Applications of 4-Bromopyrazole Derivatives
These derivatives also serve as precursors for trifluoromethylated pyrazoles, which exhibit improved metabolic stability and target affinity. The ethoxymethyl and sec-butyl groups in 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole further modulate lipophilicity and steric bulk, potentially enhancing blood-brain barrier permeability or substrate selectivity.
Research Rationale for this compound Investigation
The structural complexity of This compound offers three investigational advantages:
- Electrophilic Reactivity : The 4-bromo group facilitates Suzuki-Miyaura couplings for aryl/heteroaryl introductions, enabling rapid diversification.
- Steric Modulation : The sec-butyl group at N1 introduces chiral bulk, potentially improving binding specificity for asymmetric enzyme active sites (e.g., kinases).
- Solubility Optimization : The 3-(ethoxymethyl) substituent balances hydrophilicity and lipophilicity, addressing drug delivery challenges in CNS-targeted therapies.
Recent studies highlight pyrazole derivatives as kinase inhibitors (e.g., pralsetinib for RET-driven cancers) and antimicrobials, justifying targeted exploration of this compound’s dual therapeutic potential.
Current State of Knowledge and Literature Analysis
A 2023 review identified 27 pyrazole-containing drugs approved since 2016, primarily targeting oncology and infectious diseases. Synthesis methodologies have evolved to include multicomponent reactions and transition metal catalysis (Table 2):
Table 2: Synthesis Strategies for Complex Pyrazoles
| Method | Substrates | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 1,3-Diketones + Hydrazine | Neocuproine/Cu(OTf)₂ | 70–95 |
| Dipolar Cycloaddition | Enones + Diazo Compounds | Rh₂(OAc)₄ | 65–90 |
| Cross-Coupling | 4-Bromopyrazole + Boronic Acids | Pd(PPh₃)₄ | 80–98 |
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-3-(ethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-8(3)13-6-9(11)10(12-13)7-14-5-2/h6,8H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRPCAJFEDYSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Attachment of the sec-butyl group: This can be done via alkylation using sec-butyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Addition of the ethoxymethyl group: This step involves the reaction of the pyrazole derivative with ethoxymethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction reactions: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution reactions: Formation of 4-azido-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole, 4-thio-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole, etc.
Oxidation reactions: Formation of this compound-5-ol, this compound-5-one, etc.
Reduction reactions: Formation of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1,2-dihydropyrazole, 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1,2,3,4-tetrahydropyrazole, etc.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines, showing significant cytotoxic effects. For instance, a structure-activity relationship study demonstrated that modifications in the pyrazole ring could enhance the potency against various cancer types, including breast and lung cancer .
2. Inhibition of Kinases
Pyrazoles are known to be effective inhibitors of various kinases, which are critical in cellular signaling pathways. The compound has been explored as a potential inhibitor of the Rho-associated protein kinase (ROCK), which plays a role in cancer metastasis and other diseases. The binding affinity and selectivity of this compound for ROCK isoforms have been characterized, revealing its potential as a therapeutic agent in treating conditions like glaucoma and pulmonary fibrosis .
3. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been documented. Research indicates that this compound can modulate inflammatory responses by inhibiting specific pathways involved in inflammation. This property makes it a candidate for developing drugs aimed at treating inflammatory diseases such as arthritis .
Agricultural Applications
1. Pest Control
Pyrazoles have been utilized in agriculture for their insecticidal properties. The compound has shown effectiveness against various invertebrate pests, making it a valuable addition to pest management strategies. Its mechanism involves disrupting the normal functioning of the nervous system in target pests, leading to their mortality .
2. Plant Growth Regulation
There is ongoing research into the use of pyrazole compounds as plant growth regulators. Preliminary studies suggest that this compound can enhance growth parameters in certain crops by influencing hormonal pathways involved in plant development .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials. Its derivatives can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or electrical conductivity .
2. Development of Sensors
Research is being conducted on the use of pyrazole-based compounds in sensor technology. The ability of this compound to interact with various analytes makes it suitable for developing sensitive detection systems for environmental monitoring and other applications .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation; potential therapeutic agent |
| Inhibition of Kinases | Targets ROCK isoforms; relevant for cancer therapy | |
| Anti-inflammatory Properties | Modulates inflammatory responses; potential treatment for arthritis | |
| Agricultural Sciences | Pest Control | Effective against invertebrate pests; disrupts nervous system |
| Plant Growth Regulation | Enhances growth parameters; influences hormonal pathways | |
| Material Science | Synthesis of Functional Materials | Building block for novel materials with specific properties |
| Development of Sensors | Suitable for sensitive detection systems |
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features and substituents of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole with analogous pyrazole derivatives:
Research Findings and Data Tables
Table 1: Comparative Spectroscopic Data
Biological Activity
4-Bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a bromine atom, a sec-butyl group, and an ethoxymethyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
- Bromination : Conducted using bromine or N-bromosuccinimide (NBS).
- Alkylation : The introduction of the sec-butyl group through alkylation with sec-butyl halide.
- Ethoxymethyl Group Attachment : This is done via reaction with ethoxymethyl chloride under basic conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
| Fungi | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The proposed mechanism involves the modulation of NF-κB signaling pathways, which play a crucial role in inflammatory responses.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial properties of various pyrazole derivatives, including this compound. Results indicated that it outperformed several known antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw swelling and serum levels of inflammatory markers compared to controls .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of specific enzymes involved in inflammatory pathways, suggesting a targeted mechanism of action .
Q & A
Basic: What are the optimal synthetic routes for 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole?
The compound can be synthesized via Sonogashira coupling or multistep functionalization of pyrazole precursors. For example:
- Step 1 : Start with a bromo-iodo-pyrazole intermediate (e.g., 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole).
- Step 2 : Perform Sonogashira coupling with alkynes under Pd catalysis to introduce ethoxymethyl groups. Use column chromatography (ethyl acetate/n-hexane, 1:8) for purification, yielding 64% as a yellow oil .
- Step 3 : Optimize alkylation (e.g., sec-butyl group introduction) via nucleophilic substitution or Mitsunobu reactions. Monitor reaction progress via TLC (Rf = 0.4–0.53 in cyclohexane/ethyl acetate systems) .
Basic: What characterization techniques are critical for confirming its structure?
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions. For example, ethoxymethyl groups show characteristic δ = 4.28 ppm (q, J = 7.2 Hz) for CH2 and δ = 60.5 ppm (C-O) in <sup>13</sup>C NMR .
- Mass Spectrometry (EI-MS) : Confirm molecular weight via peaks at m/z 349/351 ([M]<sup>+</sup>). High-resolution MS (HRMS) with <1 ppm error ensures formula validation .
- IR Spectroscopy : Detect functional groups (e.g., azide stretches at 2129 cm<sup>−1</sup> in intermediates) .
Advanced: How to design experiments to study its antiproliferative activity?
- In Vitro Assays : Screen against six cancer cell lines (e.g., breast, lung) using MTT assays. Compare IC50 values with reference compounds like combretastatin A-4 (CA-4) .
- Mechanistic Studies :
- In Vivo Models : Evaluate efficacy in orthotopic murine mammary tumors at 5 mg/kg (vs. 30 mg/kg CA-4P) .
Advanced: How to address contradictions in biological activity data across studies?
- Source Analysis : Compare assay conditions (e.g., cell line specificity, tubulin source). For example, IC50 discrepancies may arise from differences in cancer cell resistance mechanisms .
- Structural Validation : Confirm compound purity (>98% via HPLC) to rule out impurity-driven variability .
- Meta-Analysis : Cross-reference SAR trends (e.g., electron-withdrawing vs. electron-donating substituents) from analogous pyrazoles (e.g., 3-trifluoromethyl or 4-ethoxyphenyl derivatives) .
Safety: What precautions are needed when handling this compound?
- Toxicity : Classified as Harmful (H301) if swallowed. Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : Immediate poison center contact upon ingestion (P301+P310) .
- Storage : Keep in airtight containers at −20°C to prevent decomposition.
Advanced: How to conduct SAR studies focusing on substituent effects?
- Substituent Variation : Replace the ethoxymethyl group with electron-withdrawing (e.g., CF3) or electron-donating (e.g., OCH3) groups. Synthesize analogs via Pd-catalyzed cross-coupling .
- Key Parameters :
- Benchmarking : Compare antiproliferative activity of 4-bromo derivatives with 3-trifluoromethyl or 4-chlorophenyl analogs (e.g., IC50 shifts from 0.1 to 1.2 μM) .
Analytical: How to resolve impurities during synthesis?
- Chromatography : Use silica gel flash chromatography (cyclohexane/ethyl acetate, 0–30% gradient) for intermediates. Dry-load samples on Celite to improve resolution .
- Recrystallization : Purify final products using ethyl acetate/n-hexane (1:8) to remove unreacted starting materials .
- HPLC Monitoring : Employ C18 columns (ACN/water, 70:30) with UV detection at 254 nm to track purity (>98%) .
Advanced: What in vivo models are suitable for evaluating its efficacy?
- Orthotopic Models : Implant murine mammary tumor cells into mammary fat pads for localized growth monitoring. Measure tumor volume reduction at 5 mg/kg doses .
- Pharmacokinetics : Assess bioavailability via IV/oral administration in rodents. Measure plasma half-life (t1/2) and AUC using LC-MS/MS .
- Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
